
1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, along with a phenoxypropan-1-amine structure. Its unique chemical structure makes it a subject of study in organic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
The synthesis of 1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methylbenzaldehyde and phenoxypropan-1-amine.
Condensation Reaction: The aldehyde group of 4-fluoro-3-methylbenzaldehyde reacts with phenoxypropan-1-amine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like NaBH4 or LiAlH4 can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine can be compared with other similar compounds, such as:
4-Fluoro-3-methylphenyl isocyanate: This compound shares the fluoro and methyl groups on the phenyl ring but has an isocyanate functional group instead of the phenoxypropan-1-amine structure.
4-Fluoro-3-methylphenyl-2-pyrrolidin-1-ylpentan-1-one: This compound has a similar phenyl ring substitution pattern but differs in the presence of a pyrrolidinyl group and a pentanone structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H18FNO |
|---|---|
Poids moléculaire |
259.32 g/mol |
Nom IUPAC |
1-(4-fluoro-3-methylphenyl)-3-phenoxypropan-1-amine |
InChI |
InChI=1S/C16H18FNO/c1-12-11-13(7-8-15(12)17)16(18)9-10-19-14-5-3-2-4-6-14/h2-8,11,16H,9-10,18H2,1H3 |
Clé InChI |
JLMFCHAKDZUAHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(CCOC2=CC=CC=C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


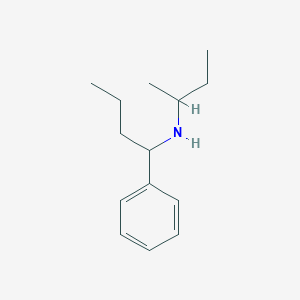
![2,2,4-Trimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13237308.png)
![3-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13237310.png)

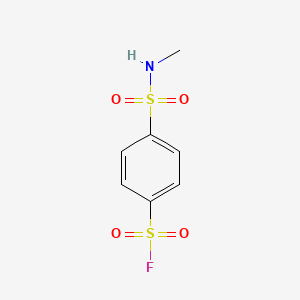
![N-[(3,5-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B13237329.png)

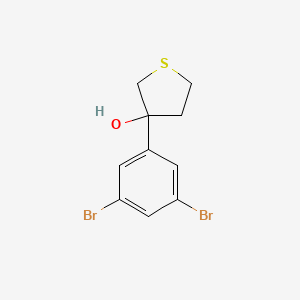
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoic acid](/img/structure/B13237346.png)

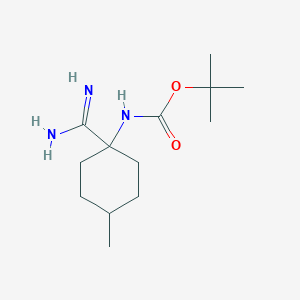
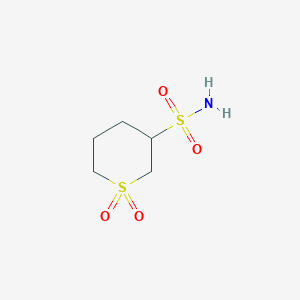

![6-Benzyl 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13237393.png)
